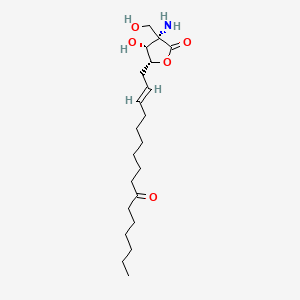
Anhydromyriocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anhydromyriocin typically involves the dehydration of myriocin. This can be achieved by heating myriocin in tert-amyl alcohol at reflux temperature overnight . The dehydration process results in the formation of the y-lactone structure characteristic of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures mentioned above. The scalability of this process would depend on the availability of myriocin and the efficiency of the dehydration reaction.
化学反応の分析
Types of Reactions: Anhydromyriocin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Anhydromyriocin has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various derivatives and analogs.
Biology: this compound is studied for its antifungal properties and its potential as an immunosuppressant.
作用機序
Anhydromyriocin exerts its effects primarily through the inhibition of serine palmitoyltransferase, the first step in sphingosine biosynthesis . This inhibition leads to a depletion of sphingolipids in cells, which can affect various cellular processes. The compound’s y-lactone structure is crucial for its activity, as it allows for the formation of stable interactions with the enzyme’s active site .
類似化合物との比較
Myriocin: The parent compound from which anhydromyriocin is derived.
Thermozymocidin: Another derivative of myriocin with similar antifungal properties.
Uniqueness: this compound is unique due to its y-lactone structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
35891-69-1 |
|---|---|
分子式 |
C21H37NO5 |
分子量 |
383.5 g/mol |
IUPAC名 |
(3S,4R,5R)-3-amino-4-hydroxy-3-(hydroxymethyl)-5-[(E)-10-oxohexadec-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C21H37NO5/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18-19(25)21(22,16-23)20(26)27-18/h9,12,18-19,23,25H,2-8,10-11,13-16,22H2,1H3/b12-9+/t18-,19+,21+/m1/s1 |
InChIキー |
SWRBTIXRGZAKBN-GNTQXERDSA-N |
異性体SMILES |
CCCCCCC(=O)CCCCCC/C=C/C[C@@H]1[C@@H]([C@](C(=O)O1)(CO)N)O |
正規SMILES |
CCCCCCC(=O)CCCCCCC=CCC1C(C(C(=O)O1)(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





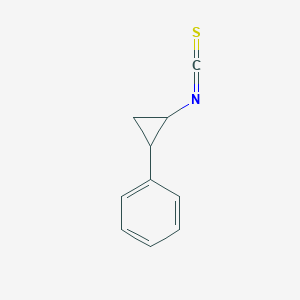

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
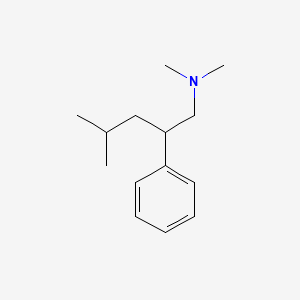

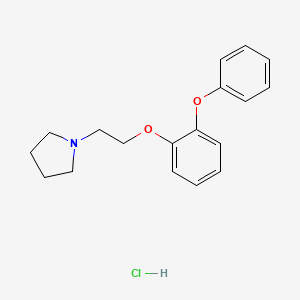

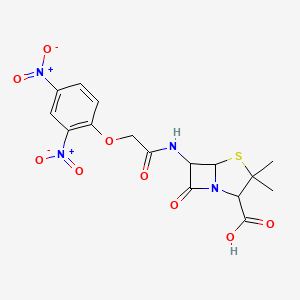
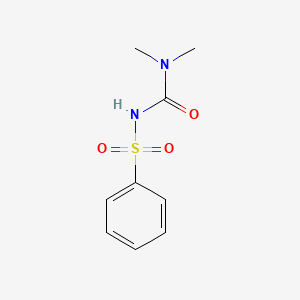
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

